amine CAS No. 869943-88-4](/img/structure/B3161355.png)

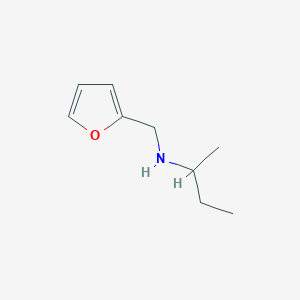

[(4-Ethoxyphenyl)methyl](2-methylpropyl)amine

説明

“(4-Ethoxyphenyl)methylamine” is a chemical compound with the molecular formula C13H21NO . It is available for purchase from various chemical suppliers .

Molecular Structure Analysis

The molecular structure of “(4-Ethoxyphenyl)methylamine” consists of a phenyl ring substituted with an ethoxy group at the 4-position. This phenyl ring is connected to a methyl group, which is in turn connected to a 2-methylpropyl group via an amine linkage .Physical And Chemical Properties Analysis

“(4-Ethoxyphenyl)methylamine” is a liquid at room temperature . Its molecular weight is approximately 207.31 g/mol .科学的研究の応用

Carcinogen Metabolites and Tobacco Research

A study highlighted the measurement of human urinary carcinogen metabolites as a practical approach for obtaining important information about tobacco and cancer. It discussed the quantification of various carcinogens and their metabolites in the urine of smokers or non-smokers exposed to environmental tobacco smoke, emphasizing the utility of these assays in providing information about carcinogen dose, exposure delineation, and metabolism in humans (Hecht, 2002).

Immune Response Modifiers

Imiquimod, a compound structurally similar to "(4-Ethoxyphenyl)methylamine", has been shown to activate the immune system through localized induction of cytokines. This compound has demonstrated various biological functions, including immunoregulatory, antiviral, antiproliferative, and antitumor activities, supporting its consideration as a topical agent for treating various cutaneous diseases (Syed, 2001).

Hydroaminomethylation of Oleochemicals

The hydroaminomethylation (HAM) of vegetable oils, a reaction involving the addition of amines to alkyl chains, was reviewed for its potential in producing bio-based HAM-products. This process, catalyzed by rhodium, allows for the creation of functionalized compounds with industrial potential, particularly as monomers in polymer chemistry or bio-based surface-active agents (Vanbésien et al., 2018).

Advanced Oxidation Processes for Degradation

Advanced oxidation processes (AOPs) have been effective in mineralizing nitrogen-containing compounds, improving the overall treatment schemes for these recalcitrant substances. This review compiled degradation efficiencies, reaction mechanisms, and the influence of various process parameters on the effectiveness of AOPs in treating amine- and azo-based compounds, highlighting the potential for environmental remediation and pollution control (Bhat & Gogate, 2021).

Amines in Surface Waters

A comprehensive review on the concentrations, sources, fate, and toxicity of amines and amine-related compounds in surface waters identified a range of anthropogenic and natural sources. It emphasized the need for developing technologies focusing on degradation pathways of these compounds, considering their potential toxicity and role as precursors in forming nitrosamines and nitramines, which may contaminate drinking water supplies (Poste et al., 2014).

作用機序

特性

IUPAC Name |

N-[(4-ethoxyphenyl)methyl]-2-methylpropan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO/c1-4-15-13-7-5-12(6-8-13)10-14-9-11(2)3/h5-8,11,14H,4,9-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVBYSABMXRGBPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CNCC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

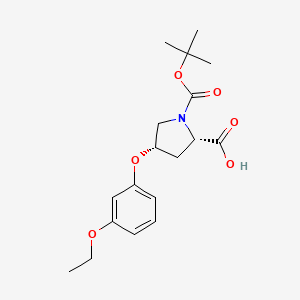

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3-Aminofuro[3,2-b]pyridin-2-yl)ethanone](/img/structure/B3161315.png)

amine](/img/structure/B3161330.png)

![4-{[(Butan-2-yl)amino]methyl}-N,N-dimethylaniline](/img/structure/B3161343.png)

![3-({[4-(Propan-2-yl)phenyl]methyl}amino)propan-1-ol](/img/structure/B3161350.png)

![(Butan-2-yl)[(4-ethoxyphenyl)methyl]amine](/img/structure/B3161354.png)